N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide
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Overview
Description
“N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide” is a synthetic organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s unique arrangement of functional groups suggests it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide” likely involves multiple steps, including the formation of the isoxazole ring, the attachment of the pyrimidine moiety, and the incorporation of the cyclohexyl group. Typical synthetic routes may include:
Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Attachment of Pyrimidine Moiety: This step may involve nucleophilic substitution reactions where the pyrimidine ring is introduced.
Incorporation of Cyclohexyl Group: This could be done through hydrogenation or other cyclization methods.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
“N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide” may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Leading to reduced forms of the compound.
Substitution: Particularly nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various functionalized derivatives of the original compound.
Scientific Research Applications
“N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide” may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds might include other isoxazole derivatives, pyrimidine-containing molecules, and cyclohexyl-based compounds. Compared to these, “N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide” may offer unique properties due to its specific structural features.
List of Similar Compounds
- Isoxazole derivatives
- Pyrimidine analogs
- Cyclohexyl-containing compounds
For precise and detailed information, consulting scientific literature, databases, and conducting experimental studies would be necessary.
Properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-9-11(2)19-16(18-10)22-13-5-3-12(4-6-13)20-15(21)14-7-8-17-23-14/h7-9,12-13H,3-6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRSCPLSKXWTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=CC=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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